molecular formula C13H19BrO B13629662 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene

Cat. No.: B13629662
M. Wt: 271.19 g/mol
InChI Key: XOGUYIKQNFAKNW-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a methyl group attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-methylbenzene followed by the introduction of the tert-butoxy group. The reaction typically involves:

    Bromination: The initial step involves the bromination of 2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of tert-butoxy group: The brominated product is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous flow reactors: These reactors allow for better control of reaction conditions and higher yields.

    Purification: The final product is purified using techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide or hydroxide ions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Cyanide ions, hydroxide ions, and methoxide ions are commonly used in substitution reactions.

    Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 1-(2-cyano-1-(tert-butoxy)ethyl)-2-methylbenzene can be formed.

    Elimination Products: Alkenes such as 1-(tert-butoxy)ethyl-2-methylbenzene are formed through elimination reactions.

Scientific Research Applications

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene has various applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in drug development due to its unique structure.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, allowing for the formation of new bonds and products. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

  • 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene
  • 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene

Comparison: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the same carbon atom, which influences its reactivity and applications

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-methylbenzene

InChI

InChI=1S/C13H19BrO/c1-10-7-5-6-8-11(10)12(9-14)15-13(2,3)4/h5-8,12H,9H2,1-4H3

InChI Key

XOGUYIKQNFAKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CBr)OC(C)(C)C

Origin of Product

United States

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